molecular formula C14H15NO2S B2595712 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pent-4-enamide CAS No. 2379952-44-8

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pent-4-enamide

Cat. No.: B2595712
CAS No.: 2379952-44-8
M. Wt: 261.34
InChI Key: KESBZRKQCYBCDB-UHFFFAOYSA-N
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Description

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pent-4-enamide is a heterocyclic compound that features both furan and thiophene rings. These structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities.

Mechanism of Action

    Target of Action

    Compounds like “N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pent-4-enamide” often target specific proteins or enzymes in the body, which play crucial roles in various biological processes .

    Mode of Action

    These compounds typically interact with their targets by binding to them, which can either inhibit or enhance the function of the target .

    Biochemical Pathways

    The interaction between the compound and its target can affect various biochemical pathways, leading to changes in the physiological state of the organism .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such compounds can greatly influence their bioavailability and therapeutic efficacy .

    Result of Action

    The molecular and cellular effects of the compound’s action depend on the specific biochemical pathways it affects .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pent-4-enamide typically involves the following steps:

    Formation of the Furan and Thiophene Rings: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide, while the thiophene ring can be synthesized from thiophene-2-carboxylic acid.

    Coupling Reaction: The furan and thiophene rings are coupled using a Suzuki–Miyaura cross-coupling reaction.

    Amidation: The final step involves the amidation of the coupled product with pent-4-enamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pent-4-enamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pent-4-enamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pent-4-enamide is unique due to the combination of furan and thiophene rings, which imparts distinct electronic and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-2-3-6-14(16)15-9-12-8-11(10-18-12)13-5-4-7-17-13/h2,4-5,7-8,10H,1,3,6,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESBZRKQCYBCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC1=CC(=CS1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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